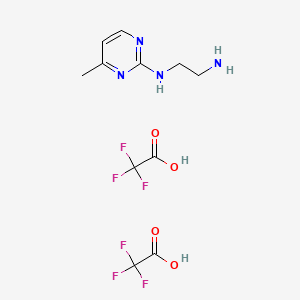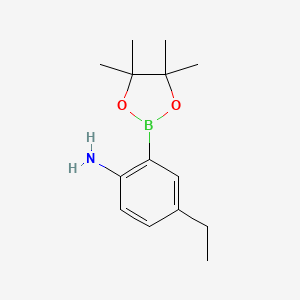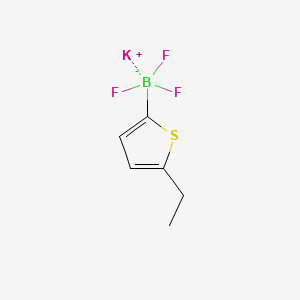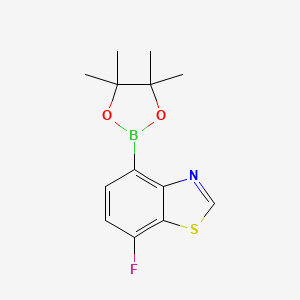
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H14F6N4O4 and a molecular weight of 380.2437 . This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under specific conditions. The bis(trifluoroacetic acid) component is introduced to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
化学反应分析
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
相似化合物的比较
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also forms stable complexes with metal ions and is used in coordination chemistry.
N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has similar applications in chemistry and biology but differs in its molecular structure and specific interactions.
The uniqueness of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine lies in its specific molecular structure, which allows for unique interactions and applications in various fields.
属性
分子式 |
C11H14F6N4O4 |
|---|---|
分子量 |
380.24 g/mol |
IUPAC 名称 |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N4.2C2HF3O2/c1-6-2-4-9-7(11-6)10-5-3-8;2*3-2(4,5)1(6)7/h2,4H,3,5,8H2,1H3,(H,9,10,11);2*(H,6,7) |
InChI 键 |
XWWGCLVKXKBDHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)

![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)

![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)

